molecular formula C10H13Cl2N B2631382 3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride CAS No. 1333958-13-6

3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride

Cat. No.: B2631382
CAS No.: 1333958-13-6
M. Wt: 218.12
InChI Key: AYPKAALHTXUDGY-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride is a synthetic compound known for its role as a cannabinoid receptor antagonist. This compound is of significant interest in scientific research due to its potential implications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorophenylacetonitrile with cyclobutanone in the presence of a strong base, followed by reduction and subsequent conversion to the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process generally includes steps such as:

    Cyclization: Formation of the cyclobutane ring.

    Reduction: Conversion of nitrile to amine.

    Salt Formation: Conversion of the amine to its hydrochloride salt.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride is utilized in various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with cannabinoid receptors and potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic applications, particularly in the modulation of cannabinoid receptor activity.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound acts as a cannabinoid receptor antagonist, meaning it binds to cannabinoid receptors but does not activate them. This binding prevents the activation of these receptors by endogenous cannabinoids or other agonists, thereby modulating various physiological processes. The primary molecular targets are the cannabinoid receptors CB1 and CB2, which are involved in pathways related to pain, appetite, and mood regulation.

Comparison with Similar Compounds

  • 3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride
  • 3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride
  • 3-(2-Methylphenyl)cyclobutan-1-amine hydrochloride

Comparison: Compared to its analogs, 3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride is unique due to the presence of the chlorine atom, which can influence its binding affinity and selectivity for cannabinoid receptors. This makes it particularly valuable in research focused on understanding the structure-activity relationships of cannabinoid receptor antagonists.

Properties

IUPAC Name

3-(2-chlorophenyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-10-4-2-1-3-9(10)7-5-8(12)6-7;/h1-4,7-8H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPKAALHTXUDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807941-06-5
Record name 3-(2-chlorophenyl)cyclobutan-1-amine hydrochloride
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